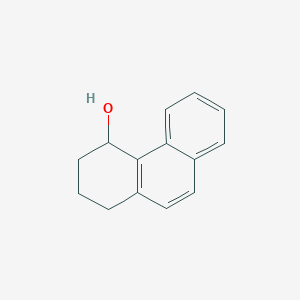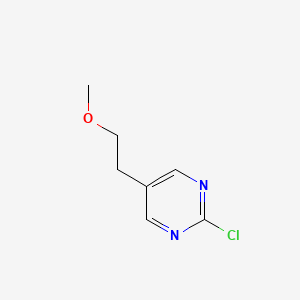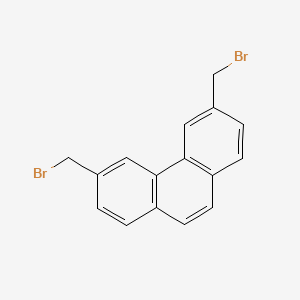
3,6-Bis(bromomethyl)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(bromomethyl)phenanthrene is an organic compound with the molecular formula C16H12Br2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl groups at the 3 and 6 positions of the phenanthrene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(bromomethyl)phenanthrene typically involves the bromination of phenanthrene derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Bis(bromomethyl)phenanthrene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form methyl derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted phenanthrene derivatives.
- Oxidized products like phenanthrene carboxylic acids.
- Reduced products like phenanthrene methyl derivatives.
Aplicaciones Científicas De Investigación
3,6-Bis(bromomethyl)phenanthrene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 3,6-Bis(bromomethyl)phenanthrene exerts its effects is largely dependent on its chemical reactivity. The bromomethyl groups are highly reactive and can form covalent bonds with various nucleophiles. This reactivity allows the compound to participate in a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
- 3-Bromomethylphenanthrene
- 6-Bromomethylphenanthrene
- 3,6-Dibromophenanthrene
Comparison: 3,6-Bis(bromomethyl)phenanthrene is unique due to the presence of two bromomethyl groups, which enhances its reactivity compared to mono-substituted derivatives. This dual substitution allows for more complex chemical transformations and makes it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
52650-97-2 |
|---|---|
Fórmula molecular |
C16H12Br2 |
Peso molecular |
364.07 g/mol |
Nombre IUPAC |
3,6-bis(bromomethyl)phenanthrene |
InChI |
InChI=1S/C16H12Br2/c17-9-11-1-3-13-5-6-14-4-2-12(10-18)8-16(14)15(13)7-11/h1-8H,9-10H2 |
Clave InChI |
YKIXTNAKDSOAPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)CBr)C3=C1C=CC(=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
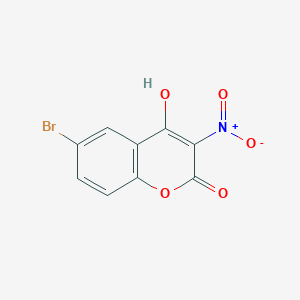

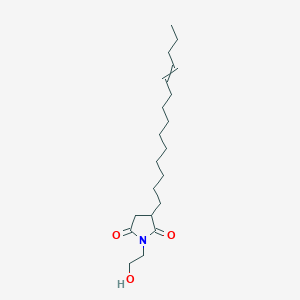



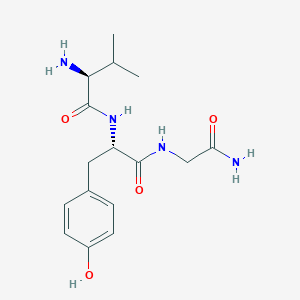


![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid](/img/structure/B14642207.png)
